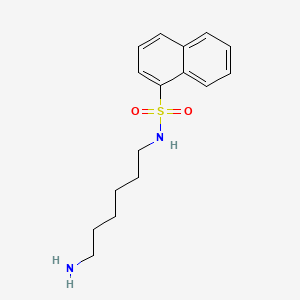
N-(6-aminohexyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-aminohexyl)naphthalene-1-sulfonamide is a chemical compound known for its role as a calmodulin antagonist. Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells, and it plays a pivotal role in various cellular processes. This compound is often used in scientific research to study the functions and mechanisms of calmodulin and related pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminohexyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 6-aminohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-aminohexyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(6-aminohexyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study the behavior of sulfonamides and their derivatives.
Biology: Employed to investigate the role of calmodulin in cellular processes, including signal transduction and enzyme regulation.
Medicine: Explored for its potential therapeutic effects in diseases where calmodulin plays a critical role, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of calmodulin inhibitors for various industrial applications.
Wirkmechanismus
N-(6-aminohexyl)naphthalene-1-sulfonamide exerts its effects by binding to calmodulin, thereby inhibiting its activity. Calmodulin is involved in various cellular processes, including calcium signaling, enzyme activation, and gene expression. By inhibiting calmodulin, this compound disrupts these processes, leading to altered cellular functions. The compound specifically targets the calcium-binding sites of calmodulin, preventing calcium from binding and activating calmodulin-dependent pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide
- N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide
- N-(4-aminobutyl)-2-naphthalenesulfonamide
Uniqueness
N-(6-aminohexyl)naphthalene-1-sulfonamide is unique due to its specific structure, which allows it to effectively inhibit calmodulin. Compared to other similar compounds, it has a distinct aminohexyl chain that enhances its binding affinity and specificity for calmodulin. This makes it a valuable tool in research for studying calmodulin-related pathways and developing calmodulin inhibitors.
Eigenschaften
CAS-Nummer |
79458-81-4 |
|---|---|
Molekularformel |
C16H22N2O2S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-(6-aminohexyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H22N2O2S/c17-12-5-1-2-6-13-18-21(19,20)16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11,18H,1-2,5-6,12-13,17H2 |
InChI-Schlüssel |
FVJRBJIENDRNBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCCN |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCCN |
Verwandte CAS-Nummern |
61714-25-8 (hydrochloride) |
Synonyme |
N-(6-aminohexyl)-1-naphthalenesulfonamide N-(6-aminohexyl)-1-naphthalenesulfonamide hydrochloride W-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















